N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Pharmaceutical Impurity Profiling Analytical Method Validation (AMV) Quality Control (QC)

Certified Methazolamide Impurity D (CAS 38583-51-6) — the definitive reference standard for HPLC/LC-MS method development, validation, and routine QC of methazolamide API. Its unique 5-methylthio substitution dictates distinct retention time and MS fragmentation patterns; substitution with generic 1,3,4-thiadiazole analogs invalidates analytical methods and compromises ANDA regulatory submissions. Beyond impurity profiling, this scaffold enables medicinal chemistry SAR studies targeting IL-6/JAK/STAT3 pathways and antibacterial agrochemical lead generation. Specify this exact CAS to ensure regulatory compliance and analytical accuracy.

Molecular Formula C5H7N3OS2
Molecular Weight 189.3 g/mol
CAS No. 38583-51-6
Cat. No. B043262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
CAS38583-51-6
SynonymsN-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide;  NSC 523936
Molecular FormulaC5H7N3OS2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)SC
InChIInChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)
InChIKeyMOQNHXGAGXWLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (CAS 38583-51-6): A Procurement-Grade 1,3,4-Thiadiazole Scaffold for Pharmaceutical Impurity Analysis and CNS Research


N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (CAS: 38583-51-6) is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, characterized by a core five-membered ring containing two nitrogen atoms, one sulfur atom, and an acetamide substituent at the 2-position alongside a methylthio group at the 5-position [1]. This compound is not merely a research chemical; it is a recognized and regulated impurity (Impurity D) in the synthesis of the carbonic anhydrase inhibitor methazolamide, a drug used for glaucoma treatment, making its procurement essential for analytical quality control (QC) and method validation in pharmaceutical development [2]. Furthermore, the broader class of 1,3,4-thiadiazoles is extensively investigated for diverse biological activities, including antimicrobial and anticancer properties, positioning this specific derivative as a valuable scaffold for medicinal chemistry and structure-activity relationship (SAR) studies [3].

Why N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide Cannot Be Substituted with Generic 1,3,4-Thiadiazole Analogs


Substituting N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide with a generic 1,3,4-thiadiazole derivative is scientifically and regulatory risky due to its highly specific functional profile. The 5-methylthio substituent is not a passive structural element; it directly dictates the compound's chemical reactivity, its metabolic fate, and crucially, its identity as Methazolamide Impurity D. Using a different analog would invalidate analytical methods developed for impurity profiling in methazolamide production, as the retention time and mass spectral fragmentation patterns are unique to this precise molecular structure [1]. Furthermore, while the 1,3,4-thiadiazole core confers broad biological potential, the specific pattern of substitution at the 2- and 5-positions is the primary determinant of activity against specific targets, such as the IL-6/JAK/STAT3 pathway implicated in certain cancers, meaning a seemingly minor change can result in a complete loss of desired pharmacological effect [2].

Quantitative Differentiation of N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide: Evidence for Procurement and Research Selection


Regulatory-Mandated Identity as Methazolamide Impurity D for Analytical Quality Control

This compound is not a general research tool but a specific, known impurity in the commercial production of the glaucoma drug methazolamide. It has been structurally characterized and identified as 'Impurity D' using HPLC-MS and NMR, confirming its unique identity among five known methazolamide impurities [1]. This documented regulatory status is a key differentiator from other 1,3,4-thiadiazole derivatives which lack this defined role in pharmaceutical analysis. Procuring this specific compound is mandatory for laboratories developing or validating analytical methods for methazolamide drug substance or product, as per ANDA requirements [2].

Pharmaceutical Impurity Profiling Analytical Method Validation (AMV) Quality Control (QC) Abbreviated New Drug Application (ANDA)

Therapeutic Window Advantage of the 1,3,4-Thiadiazole Class for CNS Disorders

While direct in vivo data for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is limited in the public domain, its potential for antidepressant and anxiolytic activity is inferred from class-level studies on closely related 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives . In these studies, the most promising compound (3k) demonstrated a significant therapeutic index: its effective dose range for antidepressant/anxiolytic effects was approximately two orders of magnitude lower than the doses at which side effects like sedation and amnesia were observed [1]. This suggests that the 5-methylthio substituted thiadiazole scaffold may offer a superior safety margin compared to non-thiadiazole CNS drug classes where therapeutic windows are often narrower, making it a priority scaffold for CNS research procurement.

Antidepressant Drug Discovery Anxiolytic Research CNS Safety Profile Structure-Activity Relationship (SAR)

Physicochemical and Potential Target Selectivity Advantage Over a Methyl Analog

A direct structural comparator is N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, which differs only by the substitution of the 5-methylthio group for a 5-methyl group. This subtle change leads to significant differences in physicochemical properties and biological activity. The target compound has a higher molecular weight (189.3 vs. 157.2 g/mol) and calculated LogP (XLogP3-AA of 0.7 vs. a predicted lower LogP for the methyl analog), suggesting improved membrane permeability [1]. Critically, the methyl analog shows only weak activity against the fungal enzyme ChiA1 (IC50 = 1.00E+6 nM), while the target compound has been reported to engage the therapeutically relevant IL-6/JAK/STAT3 pathway in cancer cells [2], indicating a functional shift driven by the thioether moiety.

Physicochemical Properties Drug-Likeness Target Engagement Enzyme Inhibition

Validated Utility as a Versatile Building Block in Bioactive Molecule Synthesis

The compound serves as a core scaffold for generating libraries of more complex molecules with demonstrated activity. A recent study synthesized a series of botanical active component derivatives, including 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (compound 5k), by derivatizing the parent acetamide scaffold [1]. This derivative showed excellent in vitro antibacterial activity against plant pathogens Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values of 22 μg/ml and 15 μg/ml, respectively, outperforming the commercial standards thiodiazole copper and bismerthiazol [1]. This demonstrates that the parent compound is a privileged starting point for synthesizing high-potency analogs, a key differentiator from less explored or synthetically challenging thiadiazole cores.

Medicinal Chemistry Agrochemical Discovery Synthetic Building Block Structure Diversification

High-Value Research and Industrial Applications for N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (CAS 38583-51-6)


Pharmaceutical QC Reference Standard for Methazolamide Manufacturing

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is the definitive reference standard for Methazolamide Impurity D. It is essential for the development, validation, and routine execution of HPLC and LC-MS methods used in the quality control of methazolamide drug substance and finished pharmaceutical products. Its use is directly tied to regulatory compliance for ANDA submissions, ensuring the accurate identification and quantification of this specific process-related impurity [1].

Medicinal Chemistry Scaffold for CNS Drug Discovery

Given the promising class-level data on the therapeutic index of 5-substituted 1,3,4-thiadiazoles for antidepressant and anxiolytic effects, this compound is a high-priority scaffold for CNS drug discovery programs. Researchers can use it as a starting point for SAR studies, aiming to optimize its pharmacokinetic and pharmacodynamic profile to create novel treatments for depression and anxiety disorders with a potentially superior safety margin compared to current therapies [1].

Lead Generation in Agrochemical Research

The demonstrated ability to derivatize this scaffold into potent antibacterial agents, such as compound 5k which outperforms commercial standards against major plant pathogens, positions N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide as a valuable lead generation tool in agrochemical research. It can be used to synthesize focused libraries to combat bacterial diseases in crops, offering a path toward novel, more effective pesticides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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